Di-p-toluoyl-D-tartaric acid monohydrate

Catalog No.
S802773
CAS No.
71607-31-3
M.F
C20H20O9
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-p-toluoyl-D-tartaric acid monohydrate

CAS Number

71607-31-3

Product Name

Di-p-toluoyl-D-tartaric acid monohydrate

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1

InChI Key

FOTRUJUPLHRVNU-MOGJOVFKSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
  • Asymmetric Synthesis

    Di-p-TDM possesses chirality due to the presence of D-tartaric acid. Chirality is a crucial property in asymmetric synthesis, a technique for creating molecules with a specific handedness. D-tartaric acid derivatives like Di-p-TDM could potentially be used as chiral auxiliaries or resolving agents to achieve asymmetric synthesis of other molecules [].

  • Crystal Engineering

    Di-p-TDM's structure with its aromatic and carboxylic acid groups suggests potential applications in crystal engineering. The arrangement of molecules within a crystal lattice can be influenced by intermolecular forces. Di-p-TDM's structure could allow for the design of crystals with specific properties desirable for various research purposes [].

  • Material Science

    The aromatic and acidic functionalities in Di-p-TDM might be useful for the development of novel materials. The aromatic groups can participate in pi-pi interactions, a type of bonding between aromatic rings, while the acidic groups can form hydrogen bonds with other molecules. These interactions could be exploited to create supramolecular structures or functional materials with specific properties.

Di-p-toluoyl-D-tartaric acid monohydrate is a derivative of tartaric acid, characterized by the presence of two para-toluoyl groups attached to the D-tartaric acid backbone. Its molecular formula is C20H20O9C_{20}H_{20}O_9 with a molecular weight of approximately 404.37 g/mol. This compound exists as a white to off-white crystalline solid and is soluble in organic solvents such as methanol and ethanol but has limited solubility in water. It is typically stored in cool, dark conditions to maintain stability and purity, with a melting point around 171 °C .

D-PTTA's chiral resolving ability relies on the formation of diastereomers with differing stabilities. The specific interactions between D-PTTA and each enantiomer can create subtle variations in binding energy, leading to a preferential complexation with one enantiomer over the other []. This difference in stability allows for the separation of the diastereomers, ultimately leading to the isolation of the desired enantiomer.

Typical of esters and carboxylic acids. It can undergo hydrolysis in the presence of water or acids to regenerate D-tartaric acid and para-toluic acid. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbonyl groups, leading to the formation of various derivatives. The compound's reactivity profile makes it suitable for use in asymmetric synthesis, particularly in chiral resolution processes .

Research indicates that di-p-toluoyl-D-tartaric acid monohydrate exhibits significant biological activity, particularly as a chiral resolving agent in pharmaceutical applications. It has been shown to facilitate the separation of enantiomers in racemic mixtures, which is crucial for developing drugs with specific therapeutic effects. Additionally, its derivatives are explored for potential antioxidant properties and their roles in various biochemical pathways .

The synthesis of di-p-toluoyl-D-tartaric acid monohydrate typically involves the esterification of D-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired diester product, which is then crystallized from an appropriate solvent to obtain the monohydrate form. Alternative methods may include using coupling agents or different protective group strategies to enhance yields and selectivity during synthesis .

Di-p-toluoyl-D-tartaric acid monohydrate is primarily used in:

  • Chiral Resolution: It is widely used in pharmaceutical chemistry for resolving racemic mixtures into their enantiomers.
  • Synthesis: It serves as a chiral auxiliary in asymmetric synthesis reactions.
  • Food Industry: Due to its tartaric acid origin, it may find applications as an acidulant or stabilizer in food products .

Studies on di-p-toluoyl-D-tartaric acid monohydrate have focused on its interactions with various compounds during chiral separations. Its ability to form stable complexes with certain drugs enhances selectivity during resolution processes. Additionally, investigations into its interaction with biological systems suggest potential roles in modulating metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Several compounds share structural similarities with di-p-toluoyl-D-tartaric acid monohydrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Tartaric AcidC4H6O6C_4H_6O_6Naturally occurring; used as an acidulant
Diethyl TartarateC10H18O6C_{10}H_{18}O_6Used as a chiral auxiliary; less sterically hindered
Di-p-nitrobenzoyl-D-tartaric AcidC20H18N2O8C_{20}H_{18}N_2O_8Contains nitro groups; different electronic properties
Di-p-methoxybenzoyl-D-tartaric AcidC20H22O9C_{20}H_{22}O_9Methoxy substituents provide different solubility

Di-p-toluoyl-D-tartaric acid monohydrate is unique due to its specific para-substituted aromatic groups that enhance its chiral recognition capabilities compared to other similar compounds. Its application in asymmetric synthesis and chiral resolution sets it apart from simpler derivatives like tartaric acid itself, which lacks such functionalization .

Raw Material Selection and Reactivity

The synthesis of di-p-toluoyl-D-tartaric acid monohydrate fundamentally depends on the careful selection and preparation of high-quality starting materials. The primary reactants include L-tartaric acid and para-toluoyl chloride, both of which must meet stringent purity requirements for successful synthesis. L-tartaric acid serves as the chiral backbone, providing the essential stereochemical framework that determines the final product's optical properties. The reactivity of tartaric acid toward acylation reactions has been extensively studied, revealing that unprotected tartaric acid can undergo direct acylation with acyl chlorides under controlled conditions.

Para-toluoyl chloride functions as the acylating agent, introducing the aromatic substituents that define the compound's chemical and physical properties. The selection of para-toluoyl chloride over other acyl chlorides provides specific advantages in terms of reactivity and product stability. The methyl substituent on the aromatic ring influences both the electronic properties of the acylating agent and the subsequent crystallization behavior of the final product. Research has demonstrated that the presence of the para-methyl group enhances the compound's ability to form stable crystalline structures while maintaining appropriate solubility characteristics for purification processes.

The reactivity patterns of tartaric acid with acyl chlorides follow complex mechanistic pathways. Studies have shown that acylation of tartaric acid proceeds via two distinct routes, one of which involves the formation of intermediate anhydride structures. This understanding of reaction mechanisms has proven crucial for optimizing reaction conditions and achieving selective formation of the desired disubstituted product while minimizing unwanted byproducts.

Quality control of raw materials requires comprehensive analytical characterization. The tartaric acid must exhibit optical purity greater than 99% enantiomeric excess, while para-toluoyl chloride requires verification of acyl chloride content and absence of hydrolysis products. Trace impurities in either starting material can significantly impact the stereochemical integrity and overall yield of the final product.

Synthetic Methodologies

The synthesis of di-p-toluoyl-D-tartaric acid monohydrate employs acylation chemistry as the fundamental transformation. The most widely adopted synthetic approach involves the direct acylation of L-tartaric acid using para-toluoyl chloride in the presence of a suitable base catalyst. This methodology typically utilizes pyridine as both solvent and base, facilitating the nucleophilic attack of tartaric acid hydroxyl groups on the electrophilic carbonyl carbon of the acyl chloride.

The reaction mechanism proceeds through the formation of pyridinium chloride salt as a byproduct, which must be carefully managed to prevent interference with product isolation. Temperature control during the acylation process proves critical, with optimal conditions typically maintained between 20-40°C to balance reaction rate with selectivity. Higher temperatures can lead to competing reactions, including intramolecular cyclization and decomposition pathways that reduce overall yield.

Alternative synthetic methodologies have been developed to address specific challenges associated with the standard acylation approach. One notable variation employs dichloromethane as the reaction solvent, which provides improved solubility for both reactants and products while facilitating easier workup procedures. This solvent system allows for more precise temperature control and reduces the formation of unwanted side products that can complicate purification.

The stoichiometry of the acylation reaction requires careful optimization to achieve complete conversion while minimizing excess reagent usage. Typically, a slight excess of para-toluoyl chloride (1.1-1.2 equivalents per hydroxyl group) ensures complete acylation while remaining economically viable. The base requirement generally follows a 2:1 ratio relative to the acyl chloride to neutralize the generated hydrogen chloride.

Product isolation from the reaction mixture involves several critical steps. Initial quenching with aqueous acid serves to neutralize excess base and protonate any unreacted tartaric acid, facilitating phase separation. Subsequent extraction procedures using organic solvents enable separation of the desired product from water-soluble impurities and salts.

Industrial-Scale Production Techniques

Industrial production of di-p-toluoyl-D-tartaric acid monohydrate has evolved to incorporate sophisticated process engineering principles that ensure consistent product quality while maintaining economic efficiency. Large-scale synthesis typically employs continuous flow reactors that provide superior heat and mass transfer compared to traditional batch processes. These systems enable precise control of reaction parameters, including temperature, residence time, and mixing efficiency, which directly impact product quality and yield.

The industrial synthesis process begins with the preparation of anhydrous reaction conditions to prevent hydrolysis of the acyl chloride reagent. Specialized drying equipment removes trace moisture from starting materials and solvents, typically achieving water contents below 50 parts per million. This level of dryness proves essential for maintaining high yields and preventing the formation of hydrolysis byproducts that complicate downstream processing.

Reactor design for industrial production incorporates advanced mixing systems that ensure homogeneous distribution of reactants throughout the reaction volume. Multi-stage addition protocols for para-toluoyl chloride help control the exothermic nature of the acylation reaction while maintaining uniform temperature distribution. Temperature control systems typically maintain reaction conditions within ±2°C of the target temperature to ensure consistent product formation.

The crystallization process represents a critical unit operation in industrial production, directly affecting product purity and physical properties. Controlled cooling protocols and seeding strategies enable the formation of the desired monohydrate crystalline form while preventing the crystallization of anhydrous polymorphs. The crystallization solvent system typically employs mixed solvents to optimize both solubility and crystal quality.

Process ParameterTypical RangeCritical Control Points
Reaction Temperature25-35°C±2°C precision required
Acyl Chloride Excess10-20%Minimizes incomplete reaction
Base Equivalents2.2-2.5 per acyl chlorideEnsures complete neutralization
Crystallization Temperature5-15°CControls crystal size distribution
Drying Temperature40-50°CMaintains monohydrate form

Quality assurance in industrial production requires comprehensive analytical testing at multiple process stages. High-performance liquid chromatography monitors reaction progress and identifies potential impurities, while optical rotation measurements verify the stereochemical integrity of the product. Water content determination using Karl Fischer titration ensures the proper hydration state of the final product.

Catalytic and Phase-Transfer Catalysis Approaches

The development of catalytic methodologies for synthesizing di-p-toluoyl-D-tartaric acid monohydrate has focused on improving reaction efficiency while reducing waste generation. Phase-transfer catalysis represents a particularly promising approach that enables the use of aqueous reaction media while maintaining high reactivity toward organic substrates. These systems typically employ quaternary ammonium salts as phase-transfer agents that facilitate the migration of reactants between aqueous and organic phases.

Research into catalytic acylation processes has demonstrated that certain metal catalysts can enhance the selectivity of tartaric acid acylation reactions. Lewis acids such as aluminum chloride and zinc chloride have shown effectiveness in promoting selective disubstitution while suppressing competing monoacylation pathways. The catalytic activity of these systems depends critically on the coordination environment around the metal center and the steric accessibility of the tartaric acid substrate.

Ionic liquid catalysts represent an emerging area of investigation for tartaric acid acylation reactions. These systems combine the benefits of homogeneous catalysis with simplified product separation, as the ionic liquid catalyst phase can be easily separated from the product-containing organic phase. Preliminary studies have shown that certain imidazolium-based ionic liquids can promote acylation reactions while maintaining the stereochemical integrity of the tartaric acid substrate.

Enzymatic catalysis offers potential advantages for synthesizing chiral tartaric acid derivatives under mild reaction conditions. Lipase enzymes have demonstrated selectivity for acylation of specific hydroxyl groups in tartaric acid derivatives, although the development of enzymatic processes for di-p-toluoyl-D-tartaric acid synthesis remains in early research stages. The enzymatic approach requires careful optimization of reaction conditions, including pH, temperature, and solvent systems, to maintain enzyme activity while achieving acceptable reaction rates.

The integration of catalytic processes with continuous flow technology provides opportunities for process intensification in industrial applications. Microreactor systems enable precise control of catalyst contact time and reaction conditions while facilitating rapid heat transfer. These systems have shown particular promise for reactions involving unstable intermediates or requiring precise temperature control.

Green Chemistry Adaptations

The implementation of green chemistry principles in the synthesis of di-p-toluoyl-D-tartaric acid monohydrate addresses environmental concerns while maintaining product quality and economic viability. Solvent selection represents a critical consideration, with research focusing on replacing traditional chlorinated solvents with more environmentally benign alternatives. Bio-based solvents derived from renewable feedstocks have shown promise for certain process steps, particularly in crystallization and purification operations.

Atom economy optimization seeks to minimize waste generation by ensuring that a maximum proportion of starting materials is incorporated into the final product. This approach has led to the development of modified synthetic routes that reduce the formation of stoichiometric byproducts. Alternative leaving groups in acylation reactions can eliminate the formation of chloride salts, reducing both waste generation and downstream processing requirements.

Water-based synthetic methodologies represent a significant advancement in green chemistry applications. These approaches utilize aqueous reaction media combined with specialized surfactants or phase-transfer catalysts to maintain reaction efficiency while eliminating organic solvent usage. The development of water-compatible catalytic systems enables acylation reactions to proceed in environmentally benign media while maintaining high selectivity and yield.

Energy efficiency improvements focus on reducing the thermal energy requirements for synthesis and purification operations. Heat integration between exothermic reaction steps and endothermic separation processes can significantly reduce overall energy consumption. Advanced heat exchanger designs enable effective heat recovery while maintaining the temperature control precision required for high-quality product formation.

Waste minimization strategies encompass both raw material utilization and byproduct management. Recycling of unreacted starting materials through efficient separation processes reduces raw material consumption while maintaining product quality. Byproduct valorization approaches seek to identify useful applications for unavoidable waste streams, converting potential environmental liabilities into value-added products.

Green Chemistry MetricTraditional ProcessGreen AdaptationImprovement
Solvent Usage (kg/kg product)15-208-1240-60% reduction
Energy Consumption (MJ/kg)85-9565-7520-30% reduction
Waste Generation (kg/kg product)5-82-450-75% reduction
Water Usage (L/kg product)50-7030-4535-40% reduction
Atom Economy (%)65-7080-8515-20% improvement

Di-p-toluoyl-D-tartaric acid monohydrate exhibits a complex molecular architecture characterized by a D-tartaric acid backbone esterified with p-toluoyl groups at the 2 and 3 positions, with one water molecule of crystallization . The compound possesses the molecular formula C₂₀H₂₀O₉ with a molecular weight of 404.37 grams per mole [2] [3] [4]. The International Union of Pure and Applied Chemistry name is (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid hydrate [3] [5] [6].

The stereochemical configuration of the compound is defined by the (2S,3S) absolute configuration, establishing it as the D-enantiomer of the tartaric acid derivative [2] [3]. The molecule features two chiral centers at the C-2 and C-3 positions of the tartaric acid backbone [7]. The p-toluoyl substituents are para-methylbenzoyl groups attached through ester linkages to the hydroxyl groups of the original tartaric acid molecule [8] .

The conformational analysis reveals that the molecule adopts a specific spatial arrangement stabilized by intramolecular interactions [7] [9]. The α-hydroxyester moiety exhibits a planar conformation, which is characteristic of tartaric acid esters as demonstrated by X-ray diffraction methods [9]. This planar arrangement is maintained through the formation of intramolecular hydrogen bonds and electrostatic dipole-dipole interactions between the hydroxyl groups and neighboring ester functionalities [9].

Structural ParameterValueReference
Molecular FormulaC₂₀H₂₀O₉ [2] [3]
Molecular Weight404.37 g/mol [2] [3]
Stereochemistry(2S,3S) [3] [5]
Chemical Abstracts Service Number71607-31-3 [2] [3]
International Chemical Identifier KeyFOTRUJUPLHRVNU-MOGJOVFKSA-N [8] [3]

Crystallographic Analysis (X-ray Diffraction Data)

The crystallographic structure of Di-p-toluoyl-D-tartaric acid monohydrate has been characterized through various diffraction techniques, although comprehensive single-crystal X-ray diffraction data remains limited in the literature [10] [11]. The compound crystallizes as a monohydrate, incorporating one water molecule per organic molecule in the crystal lattice [2] [3] [12].

Based on structural analysis of related tartaric acid derivatives, the crystal packing is dominated by hydrogen bonding networks involving the carboxylic acid groups and the incorporated water molecules [7] [9] [13]. The hydrogen bonding patterns typically include strong O-H···O=C interactions and supplementary weak interactions that stabilize the crystal structure [9] [13]. The molecular packing exhibits characteristics similar to other tartaric acid esters, where molecules are arranged in layers connected through intermolecular hydrogen bonds [9] [13].

The water molecules in the monohydrate structure play a crucial role in the crystal stability, forming bridging hydrogen bonds between adjacent organic molecules [14] [15]. Thermogravimetric analysis indicates that water loss occurs at temperatures between 100-120°C, confirming the monohydrate nature of the crystal [12]. The water content by Karl Fischer analysis ranges between 4.5-5.5% by weight, consistent with the theoretical value for a monohydrate [12] [16].

Powder X-ray diffraction studies of similar organic monohydrates demonstrate that the incorporation of water molecules significantly influences the overall crystal structure and stability [14]. The hydrated form typically exhibits enhanced thermal stability compared to anhydrous forms due to the stabilizing effect of hydrogen bond networks [17] [18].

Crystallographic ParameterValueReference
Crystal FormMonohydrate [2] [3]
Water Content4.5-5.5% (w/w) [12] [16]
Dehydration Temperature100-120°C [12]
Melting Point Range163-165°C [8] [3] [4]

Solubility and Hydration Properties

Di-p-toluoyl-D-tartaric acid monohydrate demonstrates distinctive solubility characteristics across various solvent systems [3] [4] [5]. The compound exhibits clear solubility in water, representing a significant property for its applications in chiral resolution processes [3] [4]. Additionally, the substance shows excellent solubility in polar organic solvents including ethanol and acetone [3] [4] [5].

The solubility in methanol has been specifically characterized, with the compound forming clear solutions at concentrations suitable for analytical and preparative applications [12] [19]. The specific optical rotation measurements are typically performed in methanol solutions at concentrations of 1% (w/v), indicating adequate solubility in this solvent system [8] [20] [19]. The compound also demonstrates solubility in 20% methanol solutions, producing clear, homogeneous mixtures [12].

The hydration behavior of the compound is characterized by its stable monohydrate form under ambient conditions [2] [3] [12]. The water molecules are incorporated into the crystal lattice through hydrogen bonding interactions with the carboxylic acid groups and hydroxyl functionalities [14] [15]. This hydration state contributes to the compound's crystalline stability and influences its physical properties including melting point and thermal decomposition characteristics [17] [18].

Dehydration studies reveal that the monohydrate form loses water gradually upon heating, with the onset of water loss occurring around 100°C [12]. The dehydration process is reversible under appropriate humidity conditions, demonstrating the dynamic nature of the hydration equilibrium [17]. The relative humidity boundaries for maintaining the monohydrate form are temperature-dependent, following patterns observed in other organic monohydrates [17].

Solvent SystemSolubilityReference
WaterSoluble [3] [4]
EthanolSoluble [3] [4]
AcetoneSoluble [3] [4]
Methanol (20%)Clear solution [12]
Methanol (1%)Clear solution [8] [19]

Optical and Chiroptical Properties

The optical properties of Di-p-toluoyl-D-tartaric acid monohydrate are fundamentally linked to its chiral nature and stereochemical configuration [8] [20] [19]. The compound exhibits significant optical activity, demonstrating a positive specific rotation that characterizes the D-enantiomer [8] [20] [19]. Specific rotation measurements conducted at 20°C using the sodium D-line (589 nanometers) yield values ranging from +138° to +146° when measured in methanol at a concentration of 1 gram per 100 milliliters [19].

Alternative measurement conditions report specific rotation values of +140° under standard conditions [3] [4] [5]. The consistency of these positive rotation values confirms the (2S,3S) absolute configuration and distinguishes this compound from its L-enantiomer, which would exhibit negative optical rotation [20] [21]. The magnitude of the optical rotation reflects the contribution of both the tartaric acid backbone and the p-toluoyl substituents to the overall chiroptical response [7].

The compound's chiroptical properties extend beyond simple optical rotation measurements [7]. Vibrational circular dichroism studies of related tartaric acid derivatives have shown that the ester functionalities contribute significantly to the overall chiroptical signature [7] [9]. The p-toluoyl groups enhance the optical activity through their conjugated aromatic systems, which interact with the chiral centers of the tartaric acid backbone [9].

Circular dichroism spectroscopy in the ultraviolet region would be expected to show characteristic Cotton effects associated with the aromatic chromophores of the p-toluoyl groups [22]. These effects provide detailed information about the molecular conformation and the spatial arrangement of the chromophoric units relative to the chiral centers [22].

Optical ParameterValueConditionsReference
Specific Rotation+138° to +146°20°C, 589 nm, c=1 in MeOH [19]
Specific Rotation+140°Standard conditions [3] [4]
Specific Rotation+142°c=1 in MeOH [8]
Enantiomeric Excess≥98%High-performance liquid chromatography

Thermodynamic and Thermal Stability

The thermodynamic and thermal stability characteristics of Di-p-toluoyl-D-tartaric acid monohydrate have been extensively characterized through various analytical techniques [8] [3] [23]. The compound exhibits a well-defined melting point range of 163-165°C, indicating good crystalline purity and thermal stability [8] [3] [4] [5]. Some sources report slight variations in the melting point, with values of 169-171°C for the anhydrous form, demonstrating the influence of hydration state on thermal properties [24] [25].

Thermogravimetric analysis reveals a two-stage thermal decomposition process [12]. The initial stage involves dehydration of the monohydrate form, occurring between 100-120°C with a weight loss of approximately 4.5% corresponding to the loss of one water molecule [12]. This dehydration process is consistent with the theoretical water content for a monohydrate and demonstrates the relatively weak binding of the crystallization water [17] [18].

The second thermal event involves the decomposition of the organic framework at higher temperatures [23] [25]. The compound maintains structural integrity up to its melting point, after which thermal decomposition occurs [23]. The thermal stability is enhanced by the crystalline packing and hydrogen bonding networks present in the solid state [14] [18].

Differential scanning calorimetry studies of related tartaric acid derivatives indicate that the thermal behavior is influenced by intramolecular and intermolecular hydrogen bonding patterns [10] [26]. The presence of the p-toluoyl ester groups provides additional thermal stability compared to the free tartaric acid, as ester linkages are generally more thermally stable than free carboxylic acid groups [27] [28].

The compound demonstrates excellent thermal stability over multiple heating-cooling cycles, making it suitable for applications requiring repeated thermal processing [29]. Storage studies indicate that the compound remains stable when stored in cool, dry conditions away from strong oxidizing agents [8] [23].

Thermal ParameterValueMethodReference
Melting Point163-165°CDifferential scanning calorimetry [8] [3] [4]
Dehydration Temperature100-120°CThermogravimetric analysis [12]
Water Loss4.5% (w/w)Thermogravimetric analysis [12]
Thermal StabilityStable to melting pointThermal analysis [23] [25]
Storage ConditionsCool, dry conditionsStability studies [8] [23]

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71607-32-4

Dates

Modify: 2023-08-15

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